21-Desacetyl Amcinonide-D4

Description

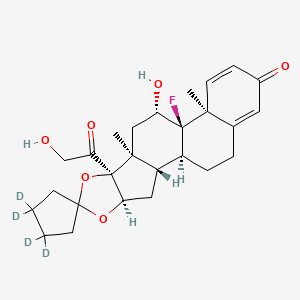

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H33FO6 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-1',1',2',2'-tetradeuterio-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,4'-cyclopentane]-16-one |

InChI |

InChI=1S/C26H33FO6/c1-22-10-7-16(29)11-15(22)5-6-17-18-12-21-26(20(31)14-28,33-24(32-21)8-3-4-9-24)23(18,2)13-19(30)25(17,22)27/h7,10-11,17-19,21,28,30H,3-6,8-9,12-14H2,1-2H3/t17-,18-,19-,21+,22-,23-,25-,26+/m0/s1/i3D2,4D2 |

InChI Key |

FLDUYPKFSAAGBK-RWAHXCHUSA-N |

Isomeric SMILES |

[2H]C1(CC2(CC1([2H])[2H])O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@]5([C@H](C[C@@]4([C@@]3(O2)C(=O)CO)C)O)F)C)[2H] |

Canonical SMILES |

CC12CC(C3(C(C1CC4C2(OC5(O4)CCCC5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |

Origin of Product |

United States |

Theoretical Frameworks of Deuterium Isotope Chemistry

Principles of Isotopic Effects and Their Relevance to Analytical Methodologies

Isotopic effects are primarily a consequence of the mass difference between hydrogen (¹H) and deuterium (B1214612) (²H or D). This mass difference influences vibrational frequencies of chemical bonds and, consequently, the rates of chemical reactions. In the context of analytical chemistry, these effects manifest in chromatographic separations and mass spectrometric and spectroscopic measurements.

In mass spectrometry, the most direct consequence of deuterium labeling is the increase in the mass-to-charge ratio (m/z) of the molecule. For 21-Desacetyl Amcinonide-D4, the incorporation of four deuterium atoms results in a nominal mass increase of 4 Da compared to its non-deuterated counterpart, 21-Desacetyl Amcinonide. This distinct mass shift is fundamental to its primary application as an internal standard in quantitative analyses using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

When analyzing complex biological matrices, co-eluting endogenous compounds can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. By adding a known quantity of the deuterated internal standard (this compound) to the sample, any signal suppression or enhancement will affect both the analyte and the internal standard similarly. The ratio of the analyte signal to the internal standard signal thus remains constant, allowing for accurate quantification.

To illustrate the mass transitions that could be monitored in an LC-MS/MS analysis, a hypothetical example based on common corticosteroid fragmentation is provided below. These transitions are selected for their specificity and intensity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 21-Desacetyl Amcinonide | 461.2 | 441.2 |

| This compound | 465.2 | 445.2 |

| This is a hypothetical data table for illustrative purposes. |

This clear mass separation between the analyte and the internal standard is crucial for preventing cross-talk and ensuring accurate measurement.

The substitution of hydrogen with deuterium also leads to significant shifts in the vibrational frequencies of molecular bonds, which can be observed using infrared (IR) spectroscopy. The vibrational frequency of a bond is dependent on the bond strength (force constant) and the reduced mass of the atoms involved. According to Hooke's Law for a simple harmonic oscillator, the frequency is inversely proportional to the square root of the reduced mass.

Since deuterium is approximately twice as massive as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. This results in a lower vibrational frequency for C-D stretching and bending modes compared to their C-H counterparts. libretexts.org This shift to a lower wavenumber (frequency) in the IR spectrum is a hallmark of deuteration. youtube.com

For example, the C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of an IR spectrum. Upon deuteration, the corresponding C-D stretching vibrations are expected to shift to approximately 2100-2300 cm⁻¹. This predictable shift can be used to confirm the presence and location of deuterium atoms within a molecule.

The table below provides a representative comparison of typical IR absorption frequencies for C-H and C-D bonds, illustrating the expected shifts upon deuteration.

| Vibrational Mode | C-H Frequency (cm⁻¹) | C-D Frequency (cm⁻¹) |

| Stretching | ~2960 | ~2200 |

| Bending | ~1450 | ~1050 |

| This data is representative of typical shifts and not specific to this compound. |

These shifts can be particularly useful in mechanistic studies and for assigning specific vibrational modes in complex molecules like steroids.

Isotopic Purity and Its Impact on Analytical Performance

The effectiveness of a deuterated compound as an internal standard is highly dependent on its isotopic purity. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. Impurities can include molecules with fewer deuterium atoms than intended (e.g., D3, D2, D1 species) or completely unlabeled compound (D0). nih.govrsc.org

High isotopic purity is crucial for several reasons. Firstly, the presence of the unlabeled analyte (D0) as an impurity in the internal standard will lead to an overestimation of the analyte's concentration in the sample. Secondly, the presence of other isotopologues (molecules with a different number of deuterium atoms) can potentially interfere with the mass spectrometric detection of the analyte or the internal standard, especially in high-resolution mass spectrometry where the mass differences are small. researchgate.net

The isotopic distribution of a deuterated standard can be determined using high-resolution mass spectrometry. By analyzing the relative intensities of the ion signals corresponding to the different isotopologues, the isotopic purity can be calculated.

The following table illustrates a hypothetical isotopic distribution for a batch of this compound and how the isotopic purity is calculated.

| Isotopologue | Relative Abundance (%) |

| D0 (Unlabeled) | 0.1 |

| D1 | 0.3 |

| D2 | 0.8 |

| D3 | 2.5 |

| D4 (Desired) | 96.3 |

| This is a hypothetical data table for illustrative purposes. |

Advanced Synthetic Strategies for Deuterated Steroid Analogs

Chemical Deuteration Methods for Corticosteroid Scaffolds

The introduction of deuterium (B1214612) into corticosteroid scaffolds can be achieved through various chemical methods, primarily revolving around the exchange of hydrogen for deuterium atoms.

Hydrogen-Deuterium Exchange Reactions: Mechanistic Considerations and Selectivity

Hydrogen-Deuterium (H-D) exchange is a foundational technique for deuterating organic molecules. dshs-koeln.de This process involves the substitution of a hydrogen atom with a deuterium atom from a deuterium-rich source, such as deuterium oxide (D₂O) or deuterated solvents. dshs-koeln.de The reaction can be catalyzed by acids, bases, or metals. acs.org

For corticosteroids, the selectivity of H-D exchange is of paramount importance. The acidity of C-H bonds is a key determinant of which positions will undergo exchange. Protons adjacent to carbonyl groups, known as α-protons, are particularly susceptible to base-catalyzed exchange due to the formation of a stabilized enolate intermediate. In the context of a molecule like 21-Desacetyl Amcinonide, the protons at positions C-2, C-4, and C-17 are activated by adjacent carbonyl or enone functionalities and would be primary targets for deuteration under basic conditions. The γ-hydrogens in α,β-unsaturated carbonyl systems, such as those in the A-ring of many corticosteroids, can also undergo exchange through conjugation. dshs-koeln.de

Acid-catalyzed H-D exchange, on the other hand, typically proceeds via enolization or through electrophilic substitution on aromatic rings, though the latter is less common in the steroidal core. dshs-koeln.de The choice of catalyst and reaction conditions allows for a degree of control over the regioselectivity of deuterium incorporation. For instance, using a mild base might selectively deuterate the most acidic protons, while stronger conditions could lead to broader deuteration.

Stereochemical Preservation in Deuteration Processes

The complex three-dimensional structure of corticosteroids, with multiple chiral centers, necessitates that any deuteration method must preserve the native stereochemistry of the molecule. The stereochemical outcome of H-D exchange reactions is highly dependent on the reaction mechanism.

For base-catalyzed exchange at an α-carbon that is a stereocenter, there is a risk of racemization if the intermediate enolate is planar and reprotonation (or in this case, deuteration) can occur from either face. However, in the rigid, fused ring system of a steroid, steric hindrance often dictates that the incoming deuterium atom will add from the less hindered face, which can lead to a high degree of stereoselectivity. For many steroid transformations, the preservation of the existing stereochemistry is a critical consideration. Studies on the deuteration of various steroids have shown that with careful selection of reagents and conditions, the stereochemical integrity of the molecule can be maintained. Optical rotation experiments on deuterated steroid hormones synthesized via ultrasound-assisted H/D exchange have confirmed that the configurations are preserved during the reaction.

Emerging Methodologies in Deuterium Incorporation

Beyond traditional H-D exchange, several innovative methods are being developed to enhance the efficiency, selectivity, and environmental friendliness of deuterium incorporation into complex molecules like corticosteroids.

Metal-Catalyzed Deuteration: Transition metal catalysts, particularly those based on palladium, iridium, and ruthenium, have been widely studied for their ability to catalyze H-D exchange with high selectivity. fu-berlin.de These catalysts can activate C-H bonds that are typically unreactive under acid or base catalysis. For instance, palladium-catalyzed reactions have been developed for the non-directed C-H activation and deuteration of aromatic rings in pharmaceuticals using D₂O as the deuterium source. semanticscholar.org While aromatic C-H bonds are not prevalent in the core structure of 21-Desacetyl Amcinonide, this methodology highlights the potential of metal catalysis for selective deuteration of complex molecules.

Ultrasound-Assisted Processes: The application of ultrasound in chemical synthesis, known as sonochemistry, has emerged as a powerful tool to accelerate reactions. Ultrasound can enhance mixing and mass transfer, and in the context of H-D exchange, it can facilitate the reaction at lower temperatures and shorter reaction times compared to conventional heating. fu-berlin.denih.gov An ultrasound-assisted microcontinuous process has been developed for the selective deuteration of steroid hormones, achieving high selectivity (up to 98%) and deuterium incorporation (up to 99%) at room temperature. fu-berlin.denih.gov This method has been shown to preserve the stereochemical configuration of the steroid hormones. researchgate.net

Analytical Characterization of Synthesized Deuterated Compounds for Research Purity

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for analyzing deuterated compounds as it can readily distinguish between the deuterated and non-deuterated molecules based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and, by extension, the number of deuterium atoms incorporated. Tandem mass spectrometry (MS/MS) can provide information on the location of the deuterium labels by analyzing the fragmentation pattern of the molecule. nih.gov For instance, the fragmentation of deuterated steroids can reveal which parts of the molecule have been labeled.

Below is a representative table of mass spectral data for the closely related deuterated corticosteroid, Triamcinolone Acetonide-d6, which shares a similar acetonide functional group with Amcinonide.

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Triamcinolone Acetonide | C₂₄H₃₁FO₆ | 435.2 | 415.2, 395.2, 375.2 |

| Triamcinolone Acetonide-d6 | C₂₄H₂₅D₆FO₆ | 441.2 | 421.2, 401.2, 381.2 |

This is an interactive data table. You can sort and filter the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable technique for unequivocally determining the precise location of deuterium atoms in a molecule. In ¹H NMR, the disappearance of a proton signal indicates that it has been replaced by a deuterium atom. ¹³C NMR can also be used, as the carbon atom attached to a deuterium will show a characteristic triplet in the proton-coupled spectrum and a shift in its resonance.

The following table presents representative ¹H NMR chemical shift data for key protons in Triamcinolone Acetonide, a structurally analogous compound to Amcinonide. The absence of specific proton signals in the ¹H NMR spectrum of a deuterated analog would confirm the site of deuterium incorporation.

| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ |

| H-1 | 7.28 |

| H-2 | 6.25 |

| H-4 | 6.05 |

| H-6α | 2.40 |

| H-6β | 2.20 |

| H-11β | 4.40 |

| H-16α | 4.95 |

| CH₃-18 | 0.92 |

| CH₃-19 | 1.52 |

| CH₂-21 | 4.25, 4.45 |

This is an interactive data table. You can sort and filter the data.

By combining these advanced synthetic and analytical methodologies, researchers can efficiently and accurately produce high-purity deuterated steroid analogs like 21-Desacetyl Amcinonide-D4, which are invaluable for a wide range of scientific investigations.

Applications in High Resolution Analytical Chemistry and Method Development

Development and Validation of Analytical Protocols Utilizing Deuterated Standards

The integration of deuterated standards, such as 21-Desacetyl Amcinonide-D4, is a critical step in the creation of highly reliable and accurate analytical protocols. These standards are particularly crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely used for their sensitivity and specificity in quantifying analytes in complex mixtures. The development and validation of such methods are meticulous processes, guided by stringent regulatory frameworks to ensure the integrity of the generated data.

The primary advantage of using a deuterated internal standard like this compound lies in its chemical and physical similarity to the analyte of interest, 21-Desacetyl Amcinonide. Since the deuterium (B1214612) atoms minimally alter the chemical properties, the deuterated standard co-elutes with the non-labeled analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. This co-behavior allows the internal standard to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the analyte's signal. Matrix effects, caused by other components in the sample that can suppress or enhance the ionization of the analyte, are a common challenge in analytical chemistry that deuterated standards help to mitigate.

The development of an analytical protocol begins with the optimization of chromatographic and mass spectrometric conditions. This includes selecting the appropriate chromatographic column, mobile phase composition, and gradient elution program to achieve optimal separation of the analyte from other sample components. For mass spectrometry, parameters such as ionization source settings, collision energy, and specific ion transitions for both the analyte and the deuterated internal standard are carefully selected to maximize sensitivity and specificity.

Once the instrumental conditions are established, the analytical method undergoes a rigorous validation process to demonstrate its suitability for its intended purpose. Method validation encompasses the evaluation of several key parameters, including linearity, sensitivity, precision, accuracy, recovery, and stability.

Linearity and Sensitivity

Linearity is assessed to confirm that the method's response is directly proportional to the concentration of the analyte over a specified range. This is determined by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the deuterated internal standard. The ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte concentration, and a linear regression analysis is performed. The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

Table 1: Representative Linearity and LLOQ Data for a Corticosteroid Analogous to 21-Desacetyl Amcinonide using a Deuterated Internal Standard

| Parameter | Value |

| Calibration Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true value and is expressed as the percentage of the nominal concentration. Both precision and accuracy are evaluated at multiple concentration levels (low, medium, and high quality control samples) within the calibration range, and are assessed on the same day (intra-day) and on different days (inter-day) to account for short-term and long-term variability.

Table 2: Representative Intra- and Inter-Day Precision and Accuracy Data for a Corticosteroid Analogous to 21-Desacetyl Amcinonide

| Quality Control Level | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Accuracy (%) |

| Low QC (1.5 ng/mL) | ≤ 8.5 | ≤ 9.2 | 95.8 - 104.3 | 94.5 - 105.1 |

| Medium QC (75 ng/mL) | ≤ 6.1 | ≤ 7.5 | 97.2 - 102.8 | 96.9 - 103.5 |

| High QC (400 ng/mL) | ≤ 5.3 | ≤ 6.8 | 98.1 - 101.9 | 97.6 - 102.4 |

Recovery and Matrix Effect

Recovery experiments are performed to evaluate the efficiency of the extraction process. This is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. The matrix effect is assessed to determine the influence of co-eluting matrix components on the ionization of the analyte. It is calculated by comparing the analyte response in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a deuterated internal standard like this compound is crucial for compensating for both extraction losses and matrix effects, thereby ensuring the accuracy of the results.

Table 3: Representative Recovery and Matrix Effect Data for a Corticosteroid Analogous to 21-Desacetyl Amcinonide

| Parameter | Low QC | Medium QC | High QC |

| Extraction Recovery (%) | 88.2 - 94.5 | 90.1 - 95.8 | 91.5 - 96.3 |

| Matrix Effect (%) | 92.7 - 106.1 | 94.3 - 104.9 | 95.8 - 103.7 |

Stability

The stability of the analyte in the biological matrix is evaluated under various storage and handling conditions to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Investigation of Metabolic Pathways and Transformations Using Deuterium Tracers

Elucidation of Amcinonide Metabolic Fate In Vitro and in Pre-Clinical Models

Amcinonide, a potent synthetic corticosteroid, undergoes metabolic transformation primarily in the liver and skin following systemic absorption. In vitro systems, such as human liver microsomes, and pre-clinical animal models are essential for characterizing these metabolic pathways. The primary goals of these studies are to identify the resulting metabolites, quantify their formation, and understand the enzymes responsible for these biotransformations.

The use of 21-Desacetyl Amcinonide-D4, a deuterated version of a known or suspected metabolite of Amcinonide, is a sophisticated technique to trace the metabolic cascade. When this labeled compound is introduced into an in vitro system (e.g., liver S9 fractions) or administered to a pre-clinical model, its journey through the metabolic machinery can be meticulously tracked. This allows researchers to confirm its position in the metabolic pathway and to discover subsequent, previously unknown, downstream metabolites.

Common metabolic reactions for corticosteroids include hydroxylation, oxidation, and conjugation. For instance, studies on other glucocorticoids have identified metabolites resulting from 6β-hydroxylation and transformations of the D-ring substituents. By using a deuterated tracer, each subsequent metabolite will retain the deuterium (B1214612) label, making it readily distinguishable from endogenous compounds and facilitating its unambiguous identification.

Identification of Deuterated Metabolites and Biotransformation Products

The identification of metabolites is a critical step in drug development. The use of deuterium-labeled compounds like this compound simplifies this process considerably. Following incubation in in vitro systems or administration in pre-clinical models, biological samples (e.g., urine, plasma, or cell lysates) are analyzed, typically using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS/MS).

The deuterium atoms in this compound act as a unique mass tag. In mass spectrometry, the deuterated metabolites will exhibit a characteristic mass shift compared to their non-deuterated counterparts. This allows for their selective detection even at very low concentrations amidst a complex biological matrix. For example, a study on the metabolism of a deuterated synthetic steroid, trenbolone, successfully identified twenty deuterium-labeled metabolites, including glucuronic acid and sulfo-conjugates. This highlights the power of using deuterated analogs to uncover a comprehensive metabolic profile.

The fragmentation patterns of the deuterated metabolites in tandem mass spectrometry (MS/MS) provide further structural information, helping to pinpoint the sites of metabolic modification. This detailed structural elucidation is crucial for understanding the biotransformation pathways and identifying any potentially active or reactive metabolites.

| Compound | Chemical Formula | Molecular Weight (Da) | Observed Mass (m/z) in MS | Notes |

|---|---|---|---|---|

| 21-Desacetyl Amcinonide | C26H31FO6 | 460.52 | 461.22 [M+H]+ | Parent compound (non-deuterated) |

| This compound | C26H27D4FO6 | 464.55 | 465.25 [M+H]+ | Deuterium-labeled tracer |

| Hydroxylated Metabolite | C26H31FO7 | 476.52 | 477.22 [M+H]+ | Potential metabolite of non-deuterated parent |

| Deuterated Hydroxylated Metabolite | C26H27D4FO7 | 480.55 | 481.25 [M+H]+ | Identified metabolite of the D4 tracer |

Kinetic Isotope Effects (KIE) in Enzyme-Mediated Deuterium-Labeled Substrate Transformations

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction.

In the context of drug metabolism, KIE is a valuable tool for investigating enzyme mechanisms. If the metabolism of this compound is significantly slower than that of its non-deuterated counterpart, it provides strong evidence that the cleavage of a C-H bond at the site of deuteration is a critical, rate-limiting step in the enzymatic process. Cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes, are often responsible for such reactions.

A KIE is expressed as the ratio of the reaction rate for the lighter isotope (kH) to the rate for the heavier isotope (kD). A "normal" KIE (kH/kD > 1) indicates a slower reaction for the deuterated compound. The magnitude of the KIE can provide insights into the transition state of the reaction. Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not the rate-limiting step in the metabolic transformation.

| Substrate | Enzyme System | Reaction Rate (Vmax, pmol/min/mg protein) | Calculated KIE (kH/kD) | Interpretation |

|---|---|---|---|---|

| 21-Desacetyl Amcinonide | Human Liver Microsomes | 150.0 | 5.0 | A significant normal KIE suggests that C-H bond cleavage at the deuterated position is a rate-limiting step in the metabolism. |

| This compound | Human Liver Microsomes | 30.0 | ||

| 21-Desacetyl Amcinonide | Recombinant CYP3A4 | 145.0 | 4.8 | Confirms the involvement of CYP3A4 in the rate-limiting step. |

| This compound | Recombinant CYP3A4 | 30.2 |

Role of this compound in Understanding Corticosteroid Metabolic Pathways

The use of this compound provides a precise lens through which to view the broader landscape of corticosteroid metabolism. By introducing a labeled version of a specific metabolite, researchers can definitively map its downstream biotransformations without the confounding presence of other metabolic activities related to the parent drug, Amcinonide.

This targeted approach helps to:

Confirm Metabolic Sequences: It can verify that 21-Desacetyl Amcinonide is indeed an intermediate in a larger pathway and elucidate what it is subsequently converted into.

Identify Branching Points: Corticosteroid metabolism can be complex, with multiple parallel pathways. A deuterated tracer can quantify the flux through different branches, revealing the major and minor routes of elimination.

Characterize Metabolite-Specific Enzymes: By studying the transformation of this compound in the presence of specific recombinant enzymes (e.g., individual CYPs or UGTs), the specific enzymes responsible for its further metabolism can be identified.

Probe for Drug-Drug Interactions: It allows for focused studies on how other drugs might inhibit or induce the specific enzymes that process this particular metabolite, helping to predict potential drug-drug interactions.

Application in Non-Human Biological Systems for Mechanistic Studies

Before any new drug or tracer is used in humans, its behavior must be thoroughly characterized in non-human biological systems. These systems provide a controlled environment for detailed mechanistic studies and are crucial for interpreting the data that will eventually be gathered from clinical trials.

In Vitro Systems: These are the first line of investigation and include subcellular fractions (microsomes, S9 fractions), cultured cells (like primary hepatocytes), and purified enzymes. For this compound, these systems would be used to:

Determine its metabolic stability.

Identify the primary metabolites formed.

Measure kinetic parameters (Km, Vmax) and any kinetic isotope effects.

Pinpoint the specific enzyme isoforms responsible for its metabolism through reaction phenotyping studies.

Pre-clinical Models: Animal models, such as rodents or canines, provide a more complex, integrated physiological system to study the pharmacokinetics and metabolism of the deuterated compound. These studies can:

Assess the absorption, distribution, metabolism, and excretion (ADME) profile of the labeled metabolite.

Identify metabolites in urine and feces, providing a more complete picture of the compound's fate in a living organism.

Compare metabolic profiles across different species to assess how well the animal model predicts human metabolism.

The data generated from these non-human systems are fundamental for building a comprehensive understanding of the metabolic pathways and for ensuring that subsequent human studies are designed safely and effectively.

Quality Assurance and Reference Standard Development for Deuterated Compounds

Criteria for Designing Robust Stable Isotope Labeled Internal Standards

The utility of a stable isotope labeled (SIL) internal standard is determined by several key factors, including the stability of the isotopic label, a sufficient mass difference from the analyte, and the absence of detectable levels of the unlabeled species. acanthusresearch.com Careful consideration of these criteria during the design phase is essential for the development of a robust and reliable internal standard.

A primary consideration in the design of deuterated internal standards is the stability of the deuterium (B1214612) labels. acanthusresearch.com It is crucial that the deuterium atoms are placed in positions where they are not susceptible to exchange with protons from the solvent or sample matrix. acanthusresearch.comepa.gov Such exchange can compromise the integrity of the internal standard and lead to inaccurate quantification.

Deuterium labels should not be placed on heteroatoms like oxygen (in alcohols, phenols, or carboxylic acids) or nitrogen (in amines) as these positions are prone to rapid exchange. acanthusresearch.com Furthermore, even carbon-bound hydrogens can sometimes undergo exchange under certain pH or matrix conditions. epa.gov For a compound like 21-Desacetyl Amcinonide-D4, the four deuterium atoms must be strategically placed on the molecule to ensure they remain stably bound throughout sample preparation, chromatography, and ionization. The ideal positions would be on a part of the carbon skeleton that is not subject to enzymatic or chemical modifications that could lead to the loss of the label.

The substitution of hydrogen with deuterium can also subtly alter the physicochemical properties of a molecule, which may lead to slight differences in chromatographic retention times between the labeled and unlabeled analyte. nih.govwaters.com This phenomenon, known as the deuterium isotope effect, needs to be minimized by careful selection of the labeling positions. hilarispublisher.com

The mass difference between the analyte and the SIL internal standard must be sufficient to prevent spectral overlap in the mass spectrometer. acanthusresearch.com A mass difference of at least 3 atomic mass units (amu) is generally recommended to ensure clear resolution and prevent cross-talk between the analyte and internal standard signals. chromatographyonline.comresearchgate.net In the case of this compound, the incorporation of four deuterium atoms results in a mass increase of 4 amu compared to the unlabeled 21-Desacetyl Amcinonide. This mass shift is typically adequate for most mass spectrometry platforms to distinguish between the two species.

If the analytical method involves monitoring a specific fragment ion for quantification (e.g., in tandem mass spectrometry or MS/MS), it is essential that the deuterium labels are located on the portion of the molecule that forms this fragment. acanthusresearch.com This ensures that the mass difference is maintained in the fragment ion, allowing for accurate quantification.

Analytical Characterization and Certification of this compound Reference Materials

The analytical characterization and certification of a reference material like this compound is a comprehensive process designed to confirm its identity, purity, and concentration. This process ensures that the material is suitable for its intended use as an internal standard.

The characterization typically involves a suite of analytical techniques to provide a complete profile of the material. These techniques may include:

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment of the deuterated compound. High-resolution mass spectrometry can be used to verify the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium labels.

Chromatographic Purity Analysis (e.g., HPLC-UV, LC-MS): To assess the chemical purity of the compound and identify any impurities.

Isotopic Purity Analysis (by MS): To determine the percentage of the deuterated species and to quantify the amount of any unlabeled material. cerilliant.com

Quantitative Analysis (e.g., qNMR, mass balance): To accurately determine the concentration of the certified reference material.

The results of these analyses are compiled into a Certificate of Analysis, which provides the user with all the necessary information about the quality and certified properties of the reference material.

Table 1: Illustrative Analytical Characterization Data for a Certified Reference Material Batch of this compound

| Parameter | Method | Specification | Result |

| Chemical Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |

| Chemical Purity | HPLC-UV (254 nm) | ≥ 98.0% | 99.2% |

| Isotopic Purity | LC-MS | ≥ 99 atom % D | 99.6 atom % D |

| Unlabeled (D0) Content | LC-MS | ≤ 0.5% | 0.15% |

| Certified Concentration | qNMR | Report Value | 100.5 µg/mL ± 2.1 µg/mL |

| Mass Confirmation | HRMS | Conforms to theoretical m/z | Conforms |

Interlaboratory Studies and Standardization Initiatives for Deuterated Metabolite Analysis

Interlaboratory studies play a crucial role in the standardization of analytical methods and in ensuring the comparability of results between different laboratories. nih.gov For the analysis of deuterated metabolites, such studies are essential for evaluating the performance and robustness of analytical methods that rely on deuterated internal standards.

In a typical interlaboratory study for a method using this compound, identical samples containing a known concentration of unlabeled 21-Desacetyl Amcinonide would be distributed to multiple participating laboratories. nih.gov Each laboratory would then analyze the samples using their own analytical method, which would include the use of this compound as an internal standard.

The results from the different laboratories are then statistically compared to assess the inter-laboratory variability, precision, and accuracy of the analytical method. nih.gov Such studies can help to identify potential sources of error, such as issues with the internal standard, sample preparation, or data analysis. nih.gov

Standardization initiatives, often driven by organizations like the National Institute of Standards and Technology (NIST), aim to develop certified reference materials and reference methods to improve the quality and comparability of measurements. nih.gov The development of a certified reference material for this compound would be a significant step towards the standardization of methods for the quantification of its unlabeled analogue.

Future Perspectives and Advanced Research Frontiers

Integration of Deuterated Metabolite Standards in Multi-Omics Research

Multi-omics research, which combines data from genomics, transcriptomics, proteomics, and metabolomics, seeks to provide a comprehensive, system-level understanding of biological processes. nih.gov The accuracy of the metabolomics layer is fundamentally dependent on the ability to quantify small molecules precisely. Deuterated metabolite standards, like 21-Desacetyl Amcinonide-D4, are central to achieving this accuracy.

The primary role of a deuterated internal standard is to correct for variability during the analytical process, from sample preparation to detection by mass spectrometry (MS). scioninstruments.comscispace.com In complex biological matrices such as plasma or tissue, matrix effects can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. clearsynth.comtexilajournal.com Because a deuterated standard is nearly identical to the analyte, it experiences the same matrix effects and processing variations. scioninstruments.com By comparing the signal of the analyte to the known concentration of the co-eluting deuterated standard, researchers can achieve reliable absolute or relative quantification. clearsynth.comeurisotop.com

This quantitative rigor is essential for multi-omics studies. For instance, when investigating the metabolic response to a genetic mutation, accurate metabolite data provided by deuterated standards can be confidently correlated with genomic and proteomic data. This integration allows researchers to build robust models that link genetic information to functional metabolic outputs, identify novel biomarkers, and understand complex disease mechanisms. nih.gov Stable isotope-labeled standards are available for a wide range of metabolic classes, including steroids and hormones, facilitating broad applications in biomarker assessment and therapeutic evaluation. eurisotop.comisotope.com

Table 1: Benefits of Deuterated Internal Standards in Multi-Omics Research

| Benefit | Description | Impact on Multi-Omics Integration |

|---|---|---|

| Enhanced Accuracy & Precision | Corrects for variations in sample preparation (extraction, recovery) and instrument response. clearsynth.comtexilajournal.com | Ensures that the metabolomic data integrated with genomic or proteomic data is reliable and reflects true biological changes. |

| Correction for Matrix Effects | Compensates for signal suppression or enhancement caused by other molecules in a complex sample. scioninstruments.comclearsynth.com | Allows for confident comparison of metabolite levels across different samples and patient cohorts, which is crucial for identifying disease signatures. |

| Absolute Quantification | Enables the determination of the exact concentration of an analyte in a sample. clearsynth.com | Provides precise quantitative data required for building and validating systems biology models and metabolic flux analysis. |

| Improved Method Robustness | Serves as a quality control point throughout the analytical workflow, ensuring the method is performing consistently. clearsynth.com | Increases the reproducibility of metabolomics experiments, a key requirement for large-scale and longitudinal multi-omics studies. |

Advancements in High-Throughput Analytical Platforms for Deuterated Steroid Analysis

The analysis of steroids, a class of structurally similar and often isobaric compounds, presents significant analytical challenges. The need for rapid, sensitive, and selective methods has driven the development of advanced analytical platforms. High-throughput analysis is critical in fields like clinical research and anti-doping, where large numbers of samples must be processed efficiently.

A significant advancement in this area is Ultra-Performance Convergence Chromatography Tandem Mass Spectrometry (UPC²-MS/MS). nih.govbirmingham.ac.uk This technique utilizes supercritical CO2 as the primary mobile phase, which has unique properties combining the benefits of both gas and liquid chromatography. bham.ac.uk For the analysis of deuterated and non-deuterated steroids, UPC²-MS/MS offers several advantages over traditional methods like High-Performance Liquid Chromatography (HPLC) and even Ultra-Performance Liquid Chromatography (UPLC).

Studies have shown that UPC²-MS/MS provides superior selectivity and increased chromatographic efficiency for steroid analysis. nih.govbirmingham.ac.uk This allows for better separation of structurally similar steroids, which is crucial for accurate quantification. Furthermore, the technique has demonstrated a significant improvement in sensitivity—in some cases 5 to 50 times greater than UPLC-MS/MS. nih.govbirmingham.ac.uk This heightened sensitivity allows researchers to conduct assays at lower, more biologically relevant concentrations. The lower limits of quantification for many steroids using this method can be as low as 0.01 ng/mL. nih.govbirmingham.ac.uk The combination of high resolution, sensitivity, and speed makes UPC²-MS/MS a powerful high-throughput platform for deuterated steroid analysis, enabling more detailed studies of steroid metabolism. nih.govbirmingham.ac.uk

Table 2: Comparison of Analytical Platforms for Steroid Analysis

| Parameter | Traditional HPLC-MS/MS | UPLC-MS/MS | UPC²-MS/MS |

|---|---|---|---|

| Chromatographic Efficiency | Standard | High | Superior nih.govbirmingham.ac.uk |

| Selectivity for Steroids | Good | Very Good | Superior nih.govbirmingham.ac.uk |

| Sensitivity | Standard | High | Very High (5-50x improvement over UPLC) nih.govbirmingham.ac.uk |

| Analysis Speed | Slow | Fast | Very Fast (High-Throughput) |

| Sample Preparation | Often requires derivatization | Minimal derivatization | Minimal derivatization bham.ac.uk |

Novel Applications of this compound in Mechanistic and Systems Biology Studies

The true value of a precise analytical tool like this compound is realized in its application to complex biological questions. In mechanistic and systems biology, researchers aim to understand the intricate networks of interactions that govern cellular function. These studies rely on accurate measurements of molecular concentrations to build and validate predictive models of biological systems.

The application of this compound is not to act as a therapeutic or bioactive agent itself, but to serve as a 'gold standard' internal reference for the quantification of its non-deuterated analogue or related steroid metabolites. This function is critical for several advanced research applications:

Pharmacokinetic (PK) and Metabolite Profiling: By enabling precise quantification, this standard allows researchers to accurately track the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, Amcinonide. This provides a clear picture of drug disposition and helps in identifying and quantifying its metabolites, which is fundamental to understanding its mechanism of action and potential for drug-drug interactions.

Metabolic Pathway Analysis: In systems biology, understanding the flux through metabolic pathways is key. By providing accurate concentration data for specific steroids, internal standards like this compound allow researchers to detect subtle changes in metabolic pathways in response to stimuli, disease, or drug treatment.

Validation of Systems Biology Models: Computational models of biological networks require high-quality experimental data for parameterization and validation. The precise quantitative data obtained using deuterated standards provides the necessary confidence to build and test these models, leading to a deeper, more predictive understanding of cellular behavior.

Essentially, the use of this compound helps to minimize analytical error, ensuring that the observed changes in metabolite levels are due to biological variance, not technical inconsistency. texilajournal.com This level of confidence is paramount when attempting to elucidate complex biological mechanisms or construct comprehensive systems-level models of health and disease.

Table 3: Research Areas Enabled by High-Precision Deuterated Standards

| Research Area | Role of this compound | Scientific Outcome |

|---|---|---|

| Mechanistic Toxicology | Accurate quantification of drug and metabolite levels in cellular or animal models. | Elucidation of off-target effects and mechanisms of toxicity. |

| Drug Metabolism Studies | Serves as an internal standard to quantify the parent drug and its metabolic products. | Identification of metabolic pathways and determination of pharmacokinetic profiles. |

| Endocrinology Research | Enables precise measurement of endogenous or exogenous steroid levels in biological fluids. | Understanding of hormonal regulation, steroidogenesis, and the pathology of endocrine disorders. |

| Systems Biology | Provides high-quality quantitative data for input into computational models. | Development and validation of predictive models of metabolic networks and cellular responses. |

Q & A

Q. What are the key synthetic pathways for 21-Desacetyl Amcinonide-D4, and how do deuterium labeling techniques influence its metabolic stability?

- Methodological Answer : The synthesis of this compound typically involves deuterium incorporation at specific positions (e.g., methyl or hydroxyl groups) to enhance metabolic stability for pharmacokinetic studies. Techniques such as isotopic exchange or catalytic deuteration are common . Stability studies should compare deuterated vs. non-deuterated analogs using LC-MS to quantify half-life differences in hepatic microsomal assays .

Q. How can researchers validate the purity and isotopic enrichment of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic distribution. Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, is critical for verifying deuterium placement. Purity assessments require HPLC with UV/Vis or charged aerosol detection (CAD), ensuring ≥98% purity for in vitro studies .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

- Methodological Answer : Primary hepatocyte cultures or liver microsomes are ideal for tracking deuterium retention during metabolism. Incubate the compound with NADPH-enriched systems and analyze metabolites via LC-MS/MS. Compare results to non-deuterated analogs to assess isotopic effects on enzyme kinetics (e.g., CYP3A4 activity) .

Advanced Research Questions

Q. How can contradictory data on the bioavailability of this compound in rodent vs. primate models be resolved?

- Methodological Answer : Contradictions may arise from species-specific differences in esterase activity or tissue distribution. Design a cross-species study with controlled variables: administer identical doses (mg/kg) and collect plasma/tissue samples at fixed intervals. Use compartmental pharmacokinetic modeling to compare clearance rates and bioavailability. Address variability by including ≥6 animals per group and applying ANOVA with post-hoc tests .

Q. What experimental strategies minimize deuterium loss in long-term metabolic studies of this compound?

- Methodological Answer : Deuterium loss via metabolic exchange can skew results. Use stable isotope-labeled internal standards (e.g., C analogs) for LC-MS quantification. Conduct time-course experiments to identify "washout" periods where deuterium loss exceeds 5%. Optimize sampling schedules to capture early-phase metabolism .

Q. How do structural modifications in this compound influence glucocorticoid receptor (GR) binding affinity compared to its parent compound?

- Methodological Answer : Perform competitive binding assays using recombinant GR isoforms. Radiolabeled dexamethasone can serve as a tracer. Calculate IC values via nonlinear regression and compare to non-deuterated Amcinonide derivatives. Molecular docking simulations may explain affinity changes due to deuterium-induced steric or electronic effects .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use a four-parameter logistic model (4PL) to fit dose-response curves. Assess goodness-of-fit via R and residual plots. For non-linear data, apply Bayesian hierarchical models to account for inter-experiment variability. Report 95% confidence intervals for EC values .

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Monitor critical process parameters (CPPs) like temperature and catalyst concentration. Use multivariate analysis (e.g., PCA) to correlate CPPs with isotopic purity. Establish acceptance criteria (e.g., ±0.5% deuterium enrichment) and discard outliers .

Comparative & Mechanistic Studies

Q. What in vivo imaging techniques can track the tissue distribution of this compound?

- Methodological Answer : Radiolabel the compound with F or C for PET imaging. Alternatively, use fluorescent tagging (e.g., BODIPY) for confocal microscopy. Validate specificity via knockout models or receptor-blocking experiments. Compare signal intensity in target tissues (e.g., liver, kidneys) to controls .

Q. How does this compound interact with serum proteins, and how does this affect its pharmacodynamics?

- Methodological Answer : Conduct equilibrium dialysis or ultrafiltration to measure protein binding (e.g., albumin, α-1-acid glycoprotein). Use surface plasmon resonance (SPR) to determine binding kinetics (, ). Corrogate results with free drug concentrations in efficacy studies .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in cross-laboratory studies of this compound?

- Methodological Answer : Adopt standardized SOPs for synthesis, dosing, and sample collection. Share raw data and analysis scripts via repositories like Zenodo. Use inter-laboratory ring tests to validate key assays (e.g., receptor binding). Report results following ARRIVE 2.0 guidelines .

Table 1 : Key Analytical Techniques for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.